molecular formula C12H15FO B2664073 Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- CAS No. 139360-19-3

Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-

Cat. No.: B2664073
CAS No.: 139360-19-3
M. Wt: 194.249
InChI Key: WOONSTDBFNVLTK-NWDGAFQWSA-N
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Description

Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- is a chiral compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclohexanol ring substituted with a 4-fluorophenyl group. The stereochemistry of the compound is defined by the (1R,2S)-rel- configuration, which indicates the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- typically involves the reduction of the corresponding ketone precursor. One common method is the catalytic hydrogenation of 2-(4-fluorophenyl)cyclohexanone using a chiral catalyst to achieve the desired stereochemistry . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol, 2-(4-chlorophenyl)-, (1R,2S)-rel-
  • Cyclohexanol, 2-(4-bromophenyl)-, (1R,2S)-rel-
  • Cyclohexanol, 2-(4-methylphenyl)-, (1R,2S)-rel-

Uniqueness

Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Biological Activity

Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- is a chiral compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

  • Molecular Formula : C12H15FO
  • Molecular Weight : 194.25 g/mol
  • CAS Number : 139360-19-3

Synthesis

The synthesis of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- typically involves the catalytic hydrogenation of 2-(4-fluorophenyl)cyclohexanone. This method ensures the desired stereochemistry is achieved through the use of chiral catalysts. The compound can also be produced on an industrial scale using continuous flow reactors to enhance yield and purity through optimized reaction conditions.

The biological activity of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- is attributed to its structural features:

  • The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • The fluorophenyl group interacts with hydrophobic pockets in proteins, modulating various biochemical pathways.

Potential Biological Effects

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Properties : Investigations have shown that it may reduce inflammation markers in cellular models.
  • Analgesic Effects : The compound has been studied for its potential pain-relieving properties in experimental settings.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and modulating signaling pathways related to cell survival and proliferation .

Comparative Studies

To better understand the unique properties of Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
Cyclohexanol, 2-(4-chlorophenyl)-, (1R,2S)-rel-Chlorine atomSimilar anti-inflammatory effects
Cyclohexanol, 2-(4-bromophenyl)-, (1R,2S)-rel-Bromine atomReduced lipophilicity
Cyclohexanol, 2-(4-methylphenyl)-, (1R,2S)-rel-Methyl groupEnhanced metabolic stability

The presence of the fluorine atom in Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- enhances its lipophilicity and metabolic stability compared to its analogs. This property makes it a valuable scaffold for drug design.

Study on Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of Cyclohexanol derivatives revealed that the compound significantly reduced pro-inflammatory cytokines in vitro. The mechanism involved modulation of NF-kB signaling pathways which are crucial in inflammation processes .

Anticancer Activity Assessment

In a comparative study involving several cyclohexanol derivatives against cancer cell lines such as FaDu hypopharyngeal tumor cells and breast cancer cells, Cyclohexanol, 2-(4-fluorophenyl)- demonstrated notable cytotoxicity. The study indicated that compounds with more saturated structures exhibited better binding affinity to cancer-related targets.

Properties

IUPAC Name

(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONSTDBFNVLTK-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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